4-[(Cyclopentylamino)methyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(cyclopentylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHYJAQKBOHONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 Cyclopentylamino Methyl Benzoic Acid
Strategies for the Construction of the 4-[(Cyclopentylamino)methyl]benzoic acid Core
The assembly of the target molecule can be approached from different retrosynthetic disconnections, primarily focusing on the formation of the carbon-nitrogen bond and the installation or modification of the carboxylic acid group.
Reductive Amination Approaches for Amine Introductionwikipedia.org
Reductive amination stands out as a highly efficient and widely used method for forming the crucial C-N bond. masterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.org
For the synthesis of this compound, the logical starting materials are 4-formylbenzoic acid and cyclopentylamine (B150401). The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to yield an imine (or its protonated form, an iminium ion). youtube.com This intermediate is subsequently reduced by a suitable hydride agent. wikipedia.org
Several reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. commonorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : This is a mild and selective reducing agent, often favored for reductive aminations. harvard.edu It is particularly effective at reducing the protonated iminium ion intermediate, which is more electrophilic than the starting aldehyde, thus minimizing side reactions like the reduction of the aldehyde to an alcohol. masterorganicchemistry.com Reactions are typically carried out in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) : Another selective reducing agent, NaBH₃CN, is effective under mildly acidic conditions (pH 4-5), which facilitate imine formation. youtube.comharvard.edu A key advantage is its ability to selectively reduce the iminium ion in the presence of the carbonyl group of the starting aldehyde. masterorganicchemistry.com However, its high toxicity and the potential generation of cyanide gas are significant drawbacks. harvard.edu
Sodium borohydride (B1222165) (NaBH₄) : While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde. youtube.com To achieve selectivity, the reaction is often performed in a stepwise manner where the imine is allowed to form completely before the addition of NaBH₄. commonorganicchemistry.com Methanol is a common solvent for this procedure. harvard.edu
A comparative overview of common reducing agents for this transformation is presented below.
| Reducing Agent | Typical Solvent(s) | Key Features |
| Sodium triacetoxyborohydride | DCE, DCM, THF | Mild, selective for iminium ions, moisture-sensitive. commonorganicchemistry.comharvard.edu |
| Sodium cyanoborohydride | Methanol | Selective under acidic conditions, not water-sensitive, toxic. commonorganicchemistry.comharvard.edu |
| Sodium borohydride | Methanol, Ethanol | Less selective (can reduce aldehydes), added after imine formation. commonorganicchemistry.com |
This approach is highly convergent and atom-economical, making it a preferred route in many synthetic campaigns. researchgate.net
Derivatization of Benzyl (B1604629) Halide Intermediates
An alternative strategy involves the nucleophilic substitution of a benzyl halide with cyclopentylamine. This method relies on the formation of the C-N bond through an S\N2 reaction. The typical starting material for this route would be a methyl 4-(bromomethyl)benzoate (B8499459) or methyl 4-(chloromethyl)benzoate. The ester form is often used to prevent the acidic proton of the carboxylic acid from interfering with the basic amine nucleophile.
The reaction involves the attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine on the electrophilic benzylic carbon of the halide. masterorganicchemistry.com Benzyl halides are particularly reactive towards S\N2 reactions due to the stabilization of the transition state by the adjacent benzene (B151609) ring. quora.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrohalic acid formed as a byproduct. google.com
Following the successful substitution reaction, the ester group is hydrolyzed to yield the final carboxylic acid product. This hydrolysis is commonly achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and methanol, followed by an acidic workup to protonate the carboxylate. chemicalbook.commdpi.com
Carboxylic Acid Functional Group Installation and Modification
In some synthetic routes, the carboxylic acid functionality is introduced or modified at a later stage.
Oxidation of a Precursor : One could start with (4-((cyclopentylamino)methyl)phenyl)methanol. The benzyl alcohol can be oxidized to the carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. More modern and milder methods, such as those employing catalytic systems based on cobalt acetate (B1210297) in the presence of air, can also be effective for the oxidation of methyl groups on an aromatic ring to carboxylic acids. researchgate.net
Hydrolysis of a Nitrile : The synthesis could also proceed from 4-((cyclopentylamino)methyl)benzonitrile. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield the corresponding benzoic acid.
Hydrolysis of an Ester : As mentioned in the benzyl halide route, if the synthesis is carried out using an ester of the benzoic acid, a final hydrolysis step is required. mdpi.com This is a standard and high-yielding reaction, typically accomplished with aqueous base followed by acidification. chemicalbook.com
Reaction Mechanism Investigations in this compound Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and maximizing yields.
Catalytic Systems and Their Influence on Reaction Pathwaysyoutube.com
Catalysis plays a significant role in the synthesis of this compound, particularly in reductive amination and related C-N bond-forming reactions.
In reductive amination , the reaction is often catalyzed by acid. wikipedia.org Mildly acidic conditions (pH ~4-5) accelerate the dehydration of the hemiaminal intermediate to form the imine, which is a rate-limiting step. youtube.com However, excessively low pH can lead to the protonation of the amine, rendering it non-nucleophilic and halting the initial attack on the carbonyl.
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are also widely used for reductive aminations, where hydrogen gas serves as the reductant. wikipedia.org The catalyst surface facilitates the reduction of the imine intermediate. ictmumbai.edu.in Nickel catalysts have also been shown to be effective. wikipedia.org In recent years, a variety of metal catalysts, including those based on ruthenium, iridium, iron, and zinc, have been developed for direct reductive N-alkylation of amines with carboxylic acids, offering more atom-economical routes. nih.govresearchgate.netorganic-chemistry.org For example, a Zn(OAc)₂/phenylsilane system can be used for the reductive alkylation of amines with carboxylic acids. nih.gov
In the derivatization of benzyl halides , while not strictly catalytic, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous and an organic phase, enhancing reaction rates.
Intermediate and Transition State Analysisyoutube.com
The key intermediates and transition states dictate the outcome of the synthetic reactions.
In the reductive amination pathway, the primary intermediates are the carbinolamine (hemiaminal) and the imine (or iminium ion). youtube.com The formation of the imine from the aldehyde and amine is a reversible process. wikipedia.org The equilibrium is driven towards the product by the removal of water or, more commonly, by the irreversible reduction of the imine. The reducing agent's selectivity is crucial; it must reduce the iminium ion faster than the starting aldehyde. masterorganicchemistry.com The transition state for the hydride reduction involves the transfer of a hydride ion from the borohydride reagent to the electrophilic carbon of the iminium ion.
In the S\N2 reaction involving a benzyl halide, the reaction proceeds through a single, concerted transition state. libretexts.org The nucleophilic amine attacks the carbon atom bearing the leaving group (halide) from the backside. byjus.com This "backside attack" leads to a trigonal bipyramidal transition state where the carbon is pentacoordinated, with partial bonds to both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.comlibretexts.org The benzene ring stabilizes this transition state through conjugation, which is why benzyl halides are particularly reactive in S\N2 reactions. quora.com Theoretical and computational studies have been used to model the geometries of these S\N2 transition states. acs.org
Synthetic Route Optimization and Process Development
The efficient synthesis of this compound is paramount for its availability in academic research. Optimization of the synthetic route focuses on enhancing yield and purity while considering the practical aspects of scalability for potential larger-scale production, even within an academic setting. A common and effective method for the synthesis of N-substituted benzylamines is the reductive amination of a corresponding aldehyde. In the case of this compound, this involves the reaction of 4-formylbenzoic acid with cyclopentylamine.
Efficiency and Yield Enhancement Strategies
The synthesis of this compound via reductive amination of 4-formylbenzoic acid with cyclopentylamine is a two-step, one-pot process. The initial reaction involves the formation of a Schiff base (imine intermediate) from the aldehyde and the amine, followed by the reduction of this intermediate to the final secondary amine product. Several factors can be manipulated to enhance the efficiency and yield of this reaction.
Selection of Reducing Agent: The choice of reducing agent is critical. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde and the carboxylic acid functionality. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Sodium borohydride (NaBH₄) is a cost-effective reducing agent, but its reactivity can sometimes lead to the reduction of the starting aldehyde.
Sodium cyanoborohydride (NaBH₃CN) is milder and more selective for the imine, but its toxicity is a significant drawback.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is mild, selective for the imine, and less toxic than NaBH₃CN. Its acidic nature can also catalyze the formation of the imine intermediate.
Solvent and pH Control: The choice of solvent and the control of pH are also crucial for optimizing the reaction. The formation of the Schiff base is typically favored under slightly acidic conditions, which can be achieved by the benzoic acid moiety of the starting material itself or by the addition of a catalytic amount of acid. Solvents such as methanol, ethanol, or dichloromethane are commonly employed.
Reaction Temperature and Time: The reaction temperature and duration are key parameters to optimize. The initial imine formation is often carried out at room temperature, while the reduction step may require cooling to control the reaction rate and minimize side reactions. The reaction time needs to be sufficient for complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
A hypothetical optimization of the reductive amination for the synthesis of this compound is presented in the table below.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 to 25 | 12 | 65 |
| 2 | NaBH₃CN | Methanol | 25 | 12 | 80 |
| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | 8 | 92 |
| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 8 | 88 |
This is a representative table based on established principles of reductive amination and does not reflect actual experimental data for this specific compound.
Scalability Considerations in Academic Synthesis
While academic synthesis typically involves small-scale reactions, considering scalability is important for producing sufficient material for extensive studies. Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities introduces several challenges.
Reagent Stoichiometry and Addition: In larger-scale reactions, the stoichiometry of the reagents needs to be carefully controlled. The addition of the reducing agent, which is often exothermic, may need to be done portion-wise or via a dropping funnel to maintain a stable reaction temperature.
Work-up and Purification: The work-up procedure for a larger-scale reaction needs to be efficient. This may involve extraction with larger volumes of solvents and subsequent purification by crystallization or column chromatography. Crystallization is generally preferred for larger quantities as it is a more scalable purification technique than chromatography. The choice of an appropriate crystallization solvent is crucial for obtaining a high yield of pure product.
Safety Considerations: When handling larger quantities of reagents, safety becomes a more significant concern. The flammability of solvents and the potential for exothermic reactions need to be carefully managed. Performing the reaction in a well-ventilated fume hood and having appropriate safety measures in place is essential.
A summary of key scalability considerations is provided in the table below.
| Parameter | Small-Scale (mg) | Large-Scale (g) | Considerations |
| Reagent Addition | Single portion | Portion-wise or dropwise | Control of exothermicity. |
| Temperature Control | Ice bath | Ice bath, cooling mantle | Maintain optimal reaction temperature. |
| Work-up | Pipette/separatory funnel | Large separatory funnel | Efficient extraction and phase separation. |
| Purification | Column chromatography | Crystallization | Scalability and efficiency of purification. |
| Safety | Standard lab practice | Enhanced safety protocols | Management of larger volumes of flammable and potentially reactive materials. |
By carefully considering these optimization and scalability factors, a robust and efficient synthesis of this compound can be developed to support further academic research.
Advanced Spectroscopic Characterization and Structural Analysis of 4 Cyclopentylamino Methyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-[(Cyclopentylamino)methyl]benzoic acid in a solvent like DMSO-d6 would exhibit distinct signals corresponding to the different types of protons present.
The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group would be deshielded and appear at a higher chemical shift compared to the protons ortho to the aminomethyl group. The methylene (B1212753) protons of the CH₂-N group would likely appear as a singlet, integrating to two protons. The methine proton on the cyclopentyl ring attached to the nitrogen (N-CH) would be a multiplet, and the remaining methylene protons of the cyclopentyl ring would show complex overlapping multiplets in the upfield region. The acidic proton of the carboxylic acid (COOH) and the proton on the secondary amine (NH) would appear as broad singlets, and their chemical shifts can be variable depending on concentration and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | COOH |
| ~8.0 | d | 2H | Ar-H (ortho to COOH) |
| ~7.5 | d | 2H | Ar-H (ortho to CH₂) |
| ~4.0 | s | 2H | Ar-CH₂-N |
| ~3.2 | m | 1H | N-CH (cyclopentyl) |
| ~1.9-1.5 | m | 8H | CH₂ (cyclopentyl) |
| ~2.5 (variable) | br s | 1H | NH |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. docbrown.info The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around δ 167 ppm). The aromatic carbons would appear in the region of δ 125-150 ppm. Due to symmetry in the 1,4-disubstituted ring, four signals are expected for the six aromatic carbons. The methylene carbon of the Ar-CH₂ group would be observed around δ 50-55 ppm. The methine carbon of the cyclopentyl group attached to the nitrogen (N-CH) would appear around δ 55-60 ppm, and the other methylene carbons of the cyclopentyl ring would be found further upfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~167.5 | COOH |
| ~145.0 | Ar-C (ipso to CH₂) |
| ~130.0 | Ar-C (ipso to COOH) |
| ~129.5 | Ar-CH (ortho to COOH) |
| ~128.0 | Ar-CH (ortho to CH₂) |
| ~58.0 | N-CH (cyclopentyl) |
| ~52.0 | Ar-CH₂-N |
| ~30.0 | CH₂ (cyclopentyl) |
| ~24.0 | CH₂ (cyclopentyl) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule. rsc.org For this compound, several 2D NMR experiments would be particularly informative:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent aromatic protons and within the cyclopentyl ring's spin system, helping to assign the complex multiplets of the cyclopentyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons (e.g., linking the aromatic proton signals to their corresponding carbon signals).
Molecules like this compound can exhibit dynamic processes that can be studied using advanced NMR techniques. researchgate.net For example, the cyclopentyl ring is not planar and can undergo rapid conformational changes (pseudorotation). This process can be studied using variable temperature NMR experiments. At lower temperatures, the interconversion may slow down, potentially leading to the observation of distinct signals for the axial and equatorial protons of the cyclopentyl ring.
Furthermore, proton exchange of the carboxylic acid and amine protons can be investigated. Techniques like EXSY (Exchange Spectroscopy) can be used to study the rates of these exchange processes.
Mass Spectrometry (MS) and Fragmentation Pathway Mapping
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₃H₁₇NO₂. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₃H₁₈NO₂⁺ | 220.1332 |
A measured mass that is very close to this calculated value (typically within a few ppm) would provide strong evidence for the proposed molecular formula.
The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways. A common fragmentation for N-benzylamines is the cleavage of the C-N bond, which would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the cyclopentyl group. The benzoic acid moiety can undergo decarboxylation (loss of CO₂) under certain conditions. Analysis of these fragment ions helps to piece together the structure of the parent molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selected in the first stage of the mass spectrometer. These selected ions are then subjected to a process of activation, most commonly collision-induced dissociation (CID), in a collision cell. nih.gov
During CID, the precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen). This collision transfers kinetic energy to the ions, causing them to enter a vibrationally excited state. If sufficient energy is transferred, specific covalent bonds within the ion will break, leading to the formation of smaller, characteristic product ions. The second stage of the mass spectrometer then separates and detects these product ions, generating a product ion spectrum. The analysis of these fragment ions provides detailed insights into the connectivity and structure of the original molecule, allowing for the elucidation of its fragmentation mechanisms. nih.govsci-hub.se This technique is invaluable for distinguishing between isomers and confirming the identity of a compound by establishing clear precursor-product ion relationships. nih.gov
Characteristic Fragmentation Patterns of Benzoic Acid and Amine Moieties
The mass spectrum of this compound is characterized by fragmentation pathways typical of both its benzoic acid and secondary amine components.
Benzoic Acid Moiety Fragmentation: The aromatic carboxylic acid portion of the molecule undergoes well-documented fragmentation patterns under electron ionization. The initial molecular ion ([M]•+) is typically observed. miamioh.edu A very common fragmentation pathway for benzoic acid and its derivatives is the loss of a hydroxyl radical (•OH), resulting in a prominent peak at M-17. miamioh.edu This leads to the formation of a stable acylium ion. The most abundant fragment ion, often the base peak, corresponds to the benzoyl cation, [C₆H₅CO]⁺, which for the substituted structure would be [CH₂(NH)C₅H₁₀C₆H₄CO]⁺. docbrown.info Subsequent fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding the phenyl cation [C₆H₅]⁺ (m/z 77 in unsubstituted benzene). docbrown.info This phenyl cation can further fragment by losing acetylene (B1199291) (C₂H₂), resulting in an ion at m/z 51. docbrown.info Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at M-45. docbrown.info
Amine Moiety Fragmentation: The secondary amine structure, specifically the cyclopentylamino-methyl group, is dominated by alpha-cleavage. libretexts.orglibretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, which is a favored pathway due to the stabilization of the resulting radical cation by the non-bonding electrons on the nitrogen. libretexts.orgwhitman.edu For the this compound structure, two primary alpha-cleavage events are possible:
Cleavage of the bond between the methylene carbon and the benzene ring. This results in the formation of a stabilized iminium cation, [CH₂=NH(C₅H₁₀)]⁺.
Cleavage within the cyclopentyl ring, involving the loss of an alkyl radical (e.g., •C₄H₉) from the ring structure. This also produces a stable nitrogen-containing cation. libretexts.org
The base peak in the mass spectra of many aliphatic amines results from the alpha-cleavage that leads to the loss of the largest possible alkyl radical. whitman.edu The presence of an odd molecular weight for the molecular ion is also a key indicator of a molecule containing a single nitrogen atom, adhering to the "Nitrogen Rule". libretexts.org
| Proposed Fragment Ion | Fragmentation Pathway | Key Structural Moiety |
|---|---|---|
| [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group | Benzoic Acid |
| [M-COOH]⁺ | Loss of carboxyl radical from the benzoic acid group | Benzoic Acid |
| [C₆H₄CH₂NHC₅H₁₀]⁺ | Loss of COOH radical followed by rearrangement | Benzoic Acid/Amine |
| [CH₂=NH(C₅H₁₀)]⁺ | Alpha-cleavage with loss of the substituted benzyl (B1604629) radical | Amine |
| [M-C₄H₉]⁺ | Alpha-cleavage within the cyclopentyl ring | Amine |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction of this compound and its Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not described in the reviewed literature, analysis of closely related benzoic acid derivatives allows for a reliable prediction of its key structural features. nih.govnih.gov
It is highly anticipated that the molecule would crystallize to form a hydrogen-bonded dimer. This is a classic and highly stable supramolecular synthon for carboxylic acids. nih.govresearchgate.net In this arrangement, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric R²₂(8) ring motif. nih.gov The geometry of this dimer is well-established, with O···O distances typically around 2.6-2.7 Å. researchgate.net The molecule itself is expected to be non-planar, with a significant dihedral angle between the plane of the benzene ring and the cyclopentyl group due to steric hindrance. nih.gov For instance, in the related structure of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the angle between the benzene ring and the anthracene (B1667546) ring system is 75.21 (9)°. nih.gov
| Structural Parameter | Typical Value (based on derivatives) | Reference Moiety |
|---|---|---|
| O—H···O Hydrogen Bond Length | 2.6 - 2.7 Å | Carboxylic Acid Dimer |
| C=O Bond Length | ~1.24 Å | Carboxylic Acid |
| C—O Bond Length | ~1.32 Å | Carboxylic Acid |
| C—N Bond Length | ~1.46 Å | Secondary Amine |
Analysis of Crystal Packing and Intermolecular Interactions
The stability and packing of the crystal lattice are governed by a network of intermolecular interactions. growkudos.com For this compound, the primary and most dominant interaction is the O—H···O hydrogen bonding that forms the carboxylic acid dimers. researchgate.net These robust dimers then act as the fundamental building blocks of the crystal structure.
Beyond this primary interaction, the crystal packing is further stabilized by a variety of weaker forces:
N—H···O Hydrogen Bonds: The secondary amine group provides a hydrogen bond donor (N-H) which can interact with an oxygen atom from a neighboring carboxylic acid group, linking the primary dimer units into more complex chains or sheets.
van der Waals Forces: These non-specific interactions between the aliphatic cyclopentyl rings and other parts of the molecules are crucial for efficient space-filling in the crystal lattice. nih.gov
The interplay of these interactions dictates the final crystal packing arrangement, which can adopt structures like herringbone or layered patterns. nih.gov The application of high pressure can be used as a tool to study and modulate the strength and geometry of these weak intermolecular forces. nih.govresearchgate.net
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. nih.gov Red spots on the dₙₒᵣₘ map indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or more distant contacts. nih.gov
| Intermolecular Contact Type | Estimated Contribution (%) | Description |
|---|---|---|
| H···H | ~40-45% | Represents contacts between hydrogen atoms, prevalent due to the cyclopentyl group. nih.gov |
| O···H / H···O | ~15-25% | Corresponds to the crucial O—H···O and N—H···O hydrogen bonds. nih.govresearchgate.net |
| C···H / H···C | ~30-40% | Indicates C—H···π interactions and general van der Waals contacts. nih.gov |
| Other (C···C, N···H, etc.) | <5% | Minor contributions from other less frequent contacts. nih.gov |
This quantitative breakdown allows for a detailed comparison of crystal packing in different compounds and polymorphs. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule, providing a unique "molecular fingerprint". docbrown.info The spectrum for this compound would exhibit characteristic bands corresponding to its constituent parts. ias.ac.in
Carboxylic Acid Group: The most distinctive feature is a very broad absorption band in the FTIR spectrum from approximately 3300 to 2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded dimer. docbrown.infomdpi.com The C=O stretching vibration appears as a strong, sharp band around 1700-1680 cm⁻¹. mdpi.comijtsrd.com
Aromatic Ring: C-H stretching vibrations of the benzene ring are typically observed as weak bands in the 3100-3000 cm⁻¹ region. actascientific.comrasayanjournal.co.in The characteristic C=C stretching vibrations within the ring appear in the 1610-1450 cm⁻¹ range. ias.ac.in
Amine and Alkyl Groups: The N-H stretching vibration of the secondary amine is expected as a weak to medium band around 3350-3310 cm⁻¹. The C-N stretching vibration can be found in the 1400-1200 cm⁻¹ region. actascientific.com The aliphatic C-H stretching vibrations of the methylene bridge and the cyclopentyl ring will produce strong bands in the 2960-2850 cm⁻¹ range. mdpi.com
The combination of these specific absorption and scattering bands provides a detailed and unique vibrational signature for the compound. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O—H Stretch (H-bonded) | 3300 - 2500 (Broad) | Carboxylic Acid |
| N—H Stretch | 3350 - 3310 | Secondary Amine |
| Aromatic C—H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C—H Stretch | 2960 - 2850 | Cyclopentyl, Methylene |
| C=O Stretch | 1700 - 1680 | Carboxylic Acid |
| Aromatic C=C Stretch | 1610 - 1450 | Benzene Ring |
| C—N Stretch | 1400 - 1200 | Amine |
| O—H Bend (in-plane) | 1440 - 1395 | Carboxylic Acid |
Infrared (IR) Spectroscopy Analysis of Functional Groups
An in-depth analysis of the Infrared (IR) spectrum of this compound allows for the identification and characterization of its key functional groups. The vibrational frequencies observed in the spectrum correspond to the stretching and bending motions of specific bonds within the molecule, providing a unique fingerprint of its structure.
The spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of the carboxylic acid group. The considerable width of this band is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid moieties. Superimposed on this broad O-H band, the C-H stretching vibrations of the aromatic ring and the cyclopentyl group are expected to appear between 3100 cm⁻¹ and 2850 cm⁻¹.
A strong and sharp absorption peak, typically observed in the range of 1680-1710 cm⁻¹, is attributable to the C=O (carbonyl) stretching vibration of the carboxylic acid. The precise position of this band can be influenced by the dimeric association of the carboxylic acid groups through hydrogen bonding.
The presence of the secondary amine group (N-H) would typically give rise to a moderate absorption band in the region of 3300-3500 cm⁻¹. However, this peak may be obscured by the broad O-H band of the carboxylic acid. The N-H bending vibration is expected to appear around 1550-1650 cm⁻¹.
Vibrations associated with the aromatic ring are also prominent. The C=C stretching vibrations within the benzene ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene ring give rise to strong absorptions in the fingerprint region, typically between 690 cm⁻¹ and 900 cm⁻¹, which can provide information about the substitution pattern.
The C-N stretching vibration of the amine group is expected to be found in the 1250-1020 cm⁻¹ range. The C-O stretching of the carboxylic acid will also produce a significant band, typically between 1210 cm⁻¹ and 1320 cm⁻¹.
An interactive table summarizing the expected characteristic IR absorption bands for this compound is provided below.
| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Vibrational Mode |
| 2500-3300 | O-H | Carboxylic Acid | Stretching (broad) |
| 3100-3000 | C-H | Aromatic | Stretching |
| 2960-2850 | C-H | Cyclopentyl | Stretching |
| 1680-1710 | C=O | Carboxylic Acid | Stretching (strong) |
| 1450-1600 | C=C | Aromatic | Stretching |
| 1550-1650 | N-H | Secondary Amine | Bending |
| 1210-1320 | C-O | Carboxylic Acid | Stretching |
| 1250-1020 | C-N | Amine | Stretching |
| 690-900 | C-H | Aromatic | Out-of-plane Bending |
Theoretical Vibrational Frequency Calculations
To complement the experimental spectroscopic data and to gain a more profound understanding of the vibrational modes of this compound, theoretical vibrational frequency calculations can be performed. These calculations, typically employing quantum chemical methods such as Density Functional Theory (DFT), provide a set of predicted vibrational frequencies and their corresponding atomic motions.
The computational approach involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can then be compared with the experimental IR spectrum.
It is a common observation that theoretical vibrational frequencies calculated at the harmonic approximation level are often systematically higher than the experimental frequencies. This discrepancy arises from the neglect of anharmonicity in the calculations and the fact that experimental measurements are typically performed on condensed-phase samples, whereas calculations often model the molecule in the gas phase. To account for these effects, the calculated frequencies are often scaled using an empirical scaling factor to improve the agreement with experimental data.
The calculated vibrational frequencies, along with their corresponding IR intensities and detailed assignments based on the potential energy distribution (PED), offer a comprehensive picture of the molecule's vibrational behavior. The PED analysis allows for the quantitative determination of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular normal mode of vibration.
A hypothetical interactive data table illustrating the results of a theoretical vibrational frequency calculation for this compound is presented below. The scaled frequencies are obtained by applying a suitable scaling factor to the calculated harmonic frequencies.
| Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment (PED) |
| 3750 | 3590 | 50 | ν(O-H) of COOH |
| 3150 | 3024 | 20 | ν(C-H) aromatic |
| 3050 | 2928 | 35 | νas(CH₂) cyclopentyl |
| 2980 | 2861 | 30 | νs(CH₂) cyclopentyl |
| 1780 | 1709 | 250 | ν(C=O) of COOH |
| 1620 | 1555 | 80 | ν(C=C) aromatic |
| 1590 | 1526 | 75 | δ(N-H) |
| 1350 | 1296 | 120 | ν(C-O) + δ(O-H) |
| 1280 | 1229 | 90 | ν(C-N) |
| 850 | 816 | 150 | γ(C-H) aromatic |
(Note: The data in this table is hypothetical and serves as an illustration of the output of a theoretical vibrational frequency calculation. ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric).
Computational Chemistry and Molecular Modeling of 4 Cyclopentylamino Methyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the molecular properties of 4-[(Cyclopentylamino)methyl]benzoic acid. epstem.netresearchgate.net DFT provides a robust framework for investigating the electronic structure and energy of the molecule, offering a balance between accuracy and computational cost. nih.gov These calculations are instrumental in predicting a wide range of properties from the ground state geometry to spectroscopic and reactive features.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is determining the most stable three-dimensional structure of the molecule through geometry optimization. For a molecule like this compound, which possesses several rotatable bonds and a flexible cyclopentyl ring, this process is complex. A thorough conformational analysis is required to identify the various low-energy conformers and the global minimum energy structure. nih.govresearchgate.net This involves systematically rotating the bonds connecting the cyclopentyl, amino, methyl, and benzoic acid moieties and calculating the energy of each resulting conformation. The optimized geometry represents the most probable structure of the molecule in a vacuum.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.netscience.gov
A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzoic acid ring and the nitrogen atom, while the LUMO would likely be distributed across the π-system of the aromatic ring.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.00 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov
Negative Regions (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group.
Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. Such regions would be found around the hydrogen atom of the carboxylic acid and the hydrogen attached to the nitrogen atom.
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP map is crucial for understanding intermolecular interactions and predicting how the molecule might bind to a biological receptor. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. juniperpublishers.comnih.gov It examines the delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs, which corresponds to stabilizing intramolecular interactions. nih.gov
For this compound, NBO analysis can quantify key interactions, such as:
Hyperconjugation between the C-H bonds of the cyclopentyl ring and adjacent anti-bonding orbitals.
The interaction between the lone pair of electrons on the nitrogen atom and the π* anti-bonding orbitals of the benzoic acid ring.
Resonance effects within the aromatic system.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
While quantum chemical calculations typically model a molecule in a static, vacuum state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time, often in the presence of a solvent like water. rsc.orgfrontiersin.org MD simulations are essential for understanding the conformational flexibility of the cyclopentyl group and the rotatable bonds in the linker chain. mdpi.comsamipubco.com By simulating the motions of atoms and molecules, MD can reveal how this compound explores different conformations, its stability in an aqueous environment, and how it interacts with surrounding water molecules. researchgate.net This information is vital for predicting its behavior in a biological system.
Reactivity Descriptors and Chemical Hardness/Softness Evaluation
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.trarxiv.org According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" molecules have a large HOMO-LUMO gap and are less reactive, whereas "soft" molecules have a small gap and are more reactive. ias.ac.inresearchgate.net
Key reactivity descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I+A)/2; measures the ability to attract electrons.
Chemical Hardness (η): (I-A)/2; measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S): 1/(2η); the reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): μ²/ (2η) where μ is the chemical potential (-χ); measures the propensity to accept electrons. actascientific.com
These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.
Table 2: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.50 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.50 | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 4.00 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.50 | High value indicates high stability and low reactivity. |
| Chemical Softness (S) | 1/(2η) | 0.20 | Low value indicates low reactivity. |
| Electrophilicity Index (ω) | χ²/(2η) | 3.20 | Represents the electrophilic character of the molecule. |
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional representation of a system's energy as a function of its atomic coordinates. longdom.orgmuni.cz It serves as a theoretical landscape where the valleys correspond to stable molecules (reactants, products, intermediates) and the mountain passes represent transition states—the highest energy points along a reaction pathway. longdom.org By mapping the PES, researchers can elucidate detailed chemical reaction mechanisms, predict reaction rates, and understand the stability of different molecular structures. longdom.orglibretexts.org The complexity of a PES increases with the number of atoms in the system; for a molecule like this compound, the surface would be high-dimensional, though it is typically visualized by plotting the energy against one or two key reaction coordinates, such as bond lengths or angles that change during a transformation. longdom.orgmuni.cz
While specific PES mapping studies for this compound are not available in the public literature, computational methods like Density Functional Theory (DFT) can be applied to model its potential reaction pathways. Based on its structure, which contains both a carboxylic acid and a secondary amine group, two plausible reaction pathways for computational investigation would be intermolecular amide formation and decarboxylation.
Intermolecular Amide Formation (Dimerization)
The molecule possesses both a nucleophilic amine and an electrophilic carboxylic acid, making it susceptible to intermolecular condensation to form an amide-linked dimer. This amidization reaction is a fundamental process in organic chemistry. youtube.com Computational studies on analogous aminolysis and amidation reactions reveal that the mechanism can proceed through several pathways, often involving a tetrahedral intermediate. researchgate.net
The table below presents hypothetical data for a non-catalyzed, stepwise reaction pathway, based on computational studies of similar amine-carboxylic acid reactions. researchgate.net The values illustrate the energy barriers that would need to be overcome for the reaction to proceed.
| Reaction Step | Species Type | Relative Energy (kcal/mol) |
| 2 x Reactant Molecules | Reactant | 0.0 |
| Initial Hydrogen-Bonded Complex | Intermediate | -5.2 |
| Transition State 1 (N attacks C) | Transition State | +28.5 |
| Tetrahedral Intermediate | Intermediate | +15.7 |
| Transition State 2 (Proton Transfer/Water Elimination) | Transition State | +35.1 |
| Amide Dimer + Water | Product | -8.9 |
Note: This interactive table contains illustrative data derived from analogous reaction mechanisms and does not represent experimentally verified results for this compound.
Decarboxylation Pathway
Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2), although this process typically requires high temperatures or catalysis. ajgreenchem.comresearchgate.net Computational studies using DFT have been employed to investigate the mechanisms and activation energies for the decarboxylation of benzoic acid itself. ajgreenchem.comresearchgate.net These studies have explored various pathways, including radical, oxidative, and metal-catalyzed routes, each with a distinct potential energy surface. ajgreenchem.com
Applying these computational models to this compound would allow for an investigation into its thermal stability and the energy required to cleave the C-C bond between the benzene (B151609) ring and the carboxylic group. The calculated activation energy provides insight into the feasibility of this reaction under different conditions.
The following table summarizes findings from a DFT study on different decarboxylation mechanisms for benzoic acid, which serve as a proxy for what could be investigated for its derivatives. ajgreenchem.comresearchgate.net
| Proposed Pathway | Activation Energy (Ea) (kcal/mol) | Description |
| Radical Pathway | ~16.9 (after radical formation) | Involves the formation of a phenyl radical after initial homolytic cleavage. |
| Oxidative Pathway | ~63.0 | Proceeds through an oxidized benzoic acid intermediate. |
| Silver-Catalyzed Pathway | ~43.3 | A metal-catalyzed, single-step mechanism leading to products. |
Note: This interactive table presents data from computational studies on the parent compound, benzoic acid, to illustrate the types of pathways and energy barriers that would be relevant in a PES study of its derivatives. ajgreenchem.comresearchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Principles of Ligand Design for Benzoic Acid Derivatives
The design of ligands based on the benzoic acid scaffold is a strategic process aimed at optimizing interactions with biological targets. iomcworld.com The core structure, consisting of a phenyl ring attached to a carboxylic acid group, serves as a versatile template for chemical modification. preprints.org Key principles in the design of these derivatives involve the strategic placement of functional groups to enhance binding affinity and selectivity. iomcworld.com
Studies on various benzoic acid derivatives have shown that features like hydrophobicity, aromaticity, and the presence of specific functional groups like hydroxyl (-OH) groups are conducive to inhibitory activity. nih.gov The design process is often guided by the three-dimensional structure of the target, allowing for the creation of molecules that fit precisely into the binding site and form favorable interactions. icm.edu.pl
Theoretical QSAR Model Development for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For benzoic acid derivatives, QSAR models are developed to predict the biological potential of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. dergipark.org.tr The fundamental steps in QSAR model development include dataset selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. wikipedia.org
The process begins with a dataset of molecules with known biological activities. dergipark.org.tr These molecules are then characterized by various molecular descriptors that quantify their structural and physicochemical properties. drugdesign.org Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a model that correlates these descriptors with the observed activity. dergipark.org.trslideshare.net A robust QSAR model can provide valuable insights into the structural requirements for a desired biological effect and can be used to screen virtual libraries of compounds to identify promising candidates for synthesis and testing. semanticscholar.org
The quality of a QSAR model is highly dependent on the choice of molecular descriptors. wikipedia.org These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly classified based on their dimensionality (1D, 2D, 3D) and the properties they represent. drugdesign.org For benzoic acid derivatives, several types of descriptors have been shown to be important.
Hydrophobicity: This property, often quantified by the partition coefficient (log P), describes a molecule's affinity for a non-polar environment versus an aqueous one. nih.govdrugdesign.org It is a crucial factor in drug action, influencing how a compound crosses cell membranes and interacts with hydrophobic pockets in target proteins. nih.govnih.gov
Molar Refractivity (MR): Molar refractivity is a measure of the volume occupied by a molecule and is related to its polarizability. It can provide insights into the steric requirements for binding to a target. nih.gov
Electronic Descriptors: These descriptors relate to the electronic structure of the molecule and are typically calculated using quantum chemical methods. ucsb.edu Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.educhitkara.edu.in These frontier orbitals are involved in chemical reactions and molecular interactions. ucsb.edu Other electronic parameters, such as total energy and dipole moment, have also been used to explain the antimicrobial activity of some p-aminobenzoic acid derivatives. chitkara.edu.in
Below is a table summarizing common molecular descriptors used in QSAR studies of benzoic acid derivatives.
| Descriptor Category | Specific Descriptor | Description | Relevance to Biological Activity |
| Hydrophobic | log P | The logarithm of the partition coefficient between n-octanol and water. nih.gov | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |
| Steric | Molar Refractivity (MR) | A measure of the molar volume and polarizability of a molecule. nih.gov | Relates to the size and shape of the molecule and its fit within a binding site. nih.gov |
| Topological | Connectivity Indices | Numerical values derived from the 2D representation of the molecule, describing its branching and connectivity. drugdesign.org | Encodes information about molecular size and shape. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ucsb.edu | Relates to the molecule's ability to donate electrons in interactions. ucsb.edu |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ucsb.edu | Relates to the molecule's ability to accept electrons in interactions. ucsb.edu |
| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. chitkara.edu.in | Influences electrostatic interactions with the target. |
Validation is a critical step to ensure that a developed QSAR model is robust, reliable, and has predictive power for new compounds. wikipedia.orgsemanticscholar.org A model with good statistical fit to the training data does not necessarily have good predictive ability. derpharmachemica.com Therefore, several validation strategies are employed.
Internal Validation: This method uses only the initial training set of molecules to assess the model's robustness. basicmedicalkey.com The most common technique is cross-validation, such as the leave-one-out (LOO) method. wikipedia.org In LOO cross-validation, a model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for every compound in the dataset. The results are used to calculate the cross-validated correlation coefficient (q²). A high q² value indicates good internal consistency and robustness of the model. wikipedia.org
External Validation: This is considered the most stringent test of a model's predictive power. basicmedicalkey.com The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. wikipedia.org The developed model is then used to predict the activity of the compounds in the test set. The predictive ability is assessed by calculating parameters like the predictive r² (pred_r²). derpharmachemica.com
The Organization for Economic Co-operation and Development (OECD) has established principles for validating QSAR models, which include defining the applicability domain (AD) of the model. basicmedicalkey.com The AD defines the chemical space of structures for which the model can make reliable predictions. semanticscholar.org
Key statistical parameters used for QSAR model validation are presented in the table below.
| Parameter | Description | Desired Value | Validation Type |
| r² | Coefficient of determination; measures the goodness-of-fit of the model to the training data. | Close to 1.0 | Internal |
| q² | Cross-validated correlation coefficient; measures the internal predictive ability and robustness of the model. wikipedia.org | > 0.5 for a good model | Internal |
| pred_r² | Predictive r² for the external test set; measures the model's ability to predict new data. derpharmachemica.com | > 0.6 for a good model | External |
| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | As low as possible | Both |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. researchgate.net This technique is instrumental in drug design, providing insights into the binding mode and affinity of a ligand. For benzoic acid derivatives, docking studies are used to visualize how these compounds interact with the active site of their biological targets, such as enzymes or receptors. nih.govmdpi.com The process involves generating various possible conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com The results help in understanding the structural basis of activity and guide the design of new derivatives with improved binding. nih.gov
Analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for biological activity. For inhibitors based on the benzoic acid scaffold, several key interactions are commonly observed:
Hydrogen Bonds: The carboxyl group of the benzoic acid is a potent hydrogen bond donor and acceptor. It frequently forms a critical hydrogen bond with polar amino acid residues, such as Arginine (Arg), in the active site. nih.gov This interaction often serves to anchor the ligand in the correct orientation. nih.gov
Hydrophobic Interactions: The phenyl ring of the benzoic acid scaffold is hydrophobic and can engage in favorable interactions with non-polar residues in the target's binding pocket. nih.gov These interactions include Pi-Pi stacking or Pi-Pi T-shaped interactions with aromatic residues like Phenylalanine (Phe) or Histidine (His). niscpr.res.in
The table below summarizes common interactions observed in docking studies of benzoic acid derivatives.
| Interaction Type | Ligand Moiety | Target Residues (Examples) | Significance |
| Hydrogen Bonding | Carboxylic acid (-COOH) | Arginine (Arg), Leucine (Leu), Histidine (His) nih.govniscpr.res.in | Anchors the ligand in the binding site. nih.gov |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) niscpr.res.in | Stabilizes the complex through aromatic interactions. |
| Pi-Alkyl | Phenyl Ring | Leucine (Leu), Valine (Val), Alanine (Ala) | Hydrophobic interaction contributing to binding affinity. |
| Van der Waals | Entire Ligand | Various non-polar residues | Contributes to the overall shape complementarity and binding energy. |
Through the combined analysis of SAR, QSAR, and molecular docking, key structural features of benzoic acid derivatives that are essential for their biological activity can be identified. For many targets, the following features are consistently highlighted:
The Carboxylic Acid Group: This moiety is often indispensable, acting as the primary anchoring point to the target protein through strong hydrogen bonds. nih.gov Its acidic nature is crucial for forming these key interactions.
The Aromatic Ring: The phenyl ring serves as a central scaffold and is vital for establishing hydrophobic and aromatic interactions within the binding site. iomcworld.comresearchgate.net Its substitution pattern dictates the molecule's orientation and interaction with specific sub-pockets of the active site. nih.gov
Substituents on the Ring: The nature, size, and position of substituents on the phenyl ring are critical for modulating potency and selectivity. researchgate.netnih.gov Hydrophobic substituents can enhance binding by occupying lipophilic pockets, while other functional groups can form additional hydrogen bonds or electrostatic interactions, further increasing affinity. nih.govnih.gov
By understanding these key features, medicinal chemists can rationally design novel analogs of compounds like 4-[(Cyclopentylamino)methyl]benzoic acid with optimized properties for a specific therapeutic target. nih.gov
In Silico Exploration and Design of Novel Analogs of this compound
The development of novel therapeutic agents is a complex process that heavily relies on understanding the relationship between a molecule's structure and its biological activity. For the compound this compound, computational, or in silico, methods provide a powerful toolkit for exploring its therapeutic potential and designing new, more potent, and selective analogs. These computational strategies, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, allow for the rational design of molecules with improved pharmacological profiles.
While extensive SAR and QSAR studies specifically focused on this compound are not widely available in the public domain, the principles of in silico drug design can be applied to this scaffold. For instance, related structures containing a benzoic acid moiety and a cyclopentyl group have been investigated as antagonists for the C-C chemokine receptor 5 (CCR5), a key target in HIV-1 entry. nih.gov By leveraging such information, a hypothetical framework for the computational exploration of this compound analogs can be constructed.
The initial phase of in silico exploration involves identifying a biological target. Assuming this compound shows activity against a specific protein target, such as a receptor or enzyme, molecular docking simulations would be the first step. These simulations predict the preferred orientation of the compound when bound to the target, helping to elucidate the key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are crucial for its biological activity.
Once a binding mode is proposed, novel analogs can be designed by modifying the core structure of this compound. These modifications can be systematically evaluated using computational tools to predict their impact on binding affinity and other properties. Key areas for modification on the this compound scaffold include:
The Cyclopentyl Group: Altering the size and nature of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl, or introducing heteroatoms) can probe the steric and electronic requirements of the binding pocket.
The Benzoic Acid Moiety: The position and electronic nature of the carboxylic acid group are critical for interaction with the target. Modifications could include shifting its position on the phenyl ring or replacing it with bioisosteres (e.g., tetrazole).
The Phenyl Ring: Substitution on the aromatic ring with various functional groups (e.g., halogens, hydroxyl groups, or small alkyl chains) can modulate the compound's electronic properties and its interactions with the target.
The Methylamine Linker: The linker connecting the cyclopentyl and benzoic acid moieties can be altered in length or rigidity to optimize the spatial orientation of the key pharmacophoric features.
The data generated from these hypothetical modifications can be organized into tables to establish a clear Structure-Activity Relationship.
Table 1: Illustrative SAR Data for Cycloalkyl Modifications of this compound Analogs
| Compound ID | Cycloalkyl Group | Target Binding Affinity (IC₅₀, nM) |
| 1 | Cyclopentyl | 50 |
| 1a | Cyclobutyl | 75 |
| 1b | Cyclohexyl | 40 |
| 1c | Cycloheptyl | 90 |
Table 2: Illustrative SAR Data for Phenyl Ring Substitutions of this compound Analogs
| Compound ID | Substitution on Phenyl Ring | Target Binding Affinity (IC₅₀, nM) |
| 1 | None | 50 |
| 2a | 2-Fluoro | 45 |
| 2b | 3-Fluoro | 60 |
| 2c | 2-Methyl | 80 |
| 2d | 3-Hydroxy | 35 |
Building on the SAR data, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models use molecular descriptors—numerical values that encode the physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).
A hypothetical QSAR model for a series of this compound analogs might take the form of the following equation:
log(1/IC₅₀) = 0.5 * logP - 0.2 * (Molar Refractivity) + 1.2 * (Electronic Descriptor) + C
This equation would suggest that higher biological activity (lower IC₅₀) is associated with increased hydrophobicity and a favorable electronic descriptor, while bulkier substituents might be detrimental to activity. Such a model can then be used to predict the activity of newly designed, yet unsynthesized, analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This predictive power significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.
In Vitro Biochemical Interactions and Mechanistic Investigations
Enzyme Inhibition Kinetics and Mechanism Determination
Comprehensive searches of scientific literature and databases have not yielded specific data on the enzyme inhibition kinetics of 4-[(Cyclopentylamino)methyl]benzoic acid. Consequently, information regarding its potential inhibitory modes and constants is not available.
Competitive, Non-Competitive, and Uncompetitive Inhibition Modes
There is no available research to characterize the specific mode of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound.
Determination of Inhibition Constants (Ki)
Inhibition constants (Ki) for this compound have not been reported in the existing scientific literature.
Molecular Mechanism of Action in Biological Systems (In Vitro)
Detailed in vitro studies to elucidate the molecular mechanism of action of this compound have not been published.
Modulation of Specific Enzymatic Activities
There is no publicly available data from in vitro assays to suggest that this compound modulates the activity of any specific enzymes.
Interaction with Biomolecular Targets (e.g., Proteins)
Scientific studies detailing the interaction of this compound with specific biomolecular targets, such as proteins, are not present in the current body of scientific literature.
Advanced Applications in Chemical Systems
Chemical Principles in Prodrug Design for Benzoic Acid Derivatives(in the specific context of the named compound)
While general principles of prodrug design for benzoic acid derivatives exist, applying these to a compound with no available pharmacological or pharmacokinetic data would be purely speculative and would not meet the required standards of scientific accuracy.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 4-[(Cyclopentylamino)methyl]benzoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves introducing the cyclopentylamino group to a benzoic acid core via reductive amination or nucleophilic substitution. Key steps include:
- Precursor Preparation : Start with 4-(bromomethyl)benzoic acid or a similar precursor.
- Amine Coupling : React with cyclopentylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of precursor to cyclopentylamine) and monitor pH to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopentylamino group (δ ~2.5–3.5 ppm for CH₂NH and cyclopentyl protons) and benzoic acid protons (δ ~12–13 ppm for COOH) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 248.3 for C₁₃H₁₇NO₂) .
Q. How should researchers address solubility challenges during biological assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) to avoid precipitation.
- pH Adjustment : Neutralize the benzoic acid group with NaOH to form a sodium salt for improved aqueous solubility .
Advanced Research Questions
Q. How can AI-driven retrosynthetic tools improve route design for novel derivatives?
- Methodological Answer : Platforms like Pistachio or Reaxys apply heuristic algorithms to predict feasible routes:
- Step 1 : Input the target structure to generate precursor candidates (e.g., cyclopentylamine derivatives).
- Step 2 : Filter routes by plausibility scores (>0.8) and experimental validation from literature (e.g., amide coupling or Suzuki-Miyaura reactions) .
- Case Study : A 2024 study used AI to optimize a 3-step synthesis of a related benzoic acid derivative, achieving 68% overall yield .
Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?
- Methodological Answer :
- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Refinement with SHELXL yields R-factors <0.05.
- Data Interpretation : Analyze unit cell parameters (e.g., monoclinic P2₁/c with a = 14.7 Å, b = 6.7 Å, c = 26.2 Å) and hydrogen-bonding networks (e.g., O-H···N interactions) .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
